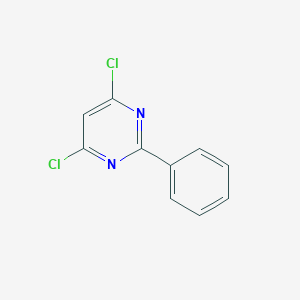

4,6-Dichloro-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFQZTCQAYEXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190843 | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3740-92-9 | |

| Record name | Fenclorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3740-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53665T9BHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,6-dichloro-2-phenylpyrimidine molecular weight

Technical Monograph: 4,6-Dichloro-2-phenylpyrimidine

Executive Summary this compound (CAS: 3740-92-9), commercially known as Fenclorim , is a specialized pyrimidine scaffold widely utilized in agrochemical formulations and medicinal chemistry.[1][2] While its primary industrial application is as a herbicide safener for rice cultivation, its chemical structure—characterized by a lipophilic phenyl ring at C2 and two highly electrophilic chlorine atoms at C4 and C6—makes it a "privileged scaffold" for the synthesis of complex heterocycles via sequential Nucleophilic Aromatic Substitution (SNAr).

Part 1: Physicochemical Profile[3]

The molecular weight of this compound is 225.07 g/mol .[1] This value is critical for stoichiometric calculations in library synthesis and metabolite tracking.

Table 1: Core Chemical Specifications

| Property | Specification |

| Molecular Weight | 225.07 g/mol |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| CAS Registry Number | 3740-92-9 |

| IUPAC Name | This compound |

| Physical State | White to off-white crystalline solid |

| Melting Point | 92–93 °C |

| Boiling Point | ~235 °C (at 760 mmHg) |

| LogP (Predicted) | ~3.45 (Lipophilic) |

| Solubility | Soluble in CHCl₃, DMSO, Ethyl Acetate; Insoluble in Water |

| SMILES | Clc1cc(Cl)nc(c2ccccc2)n1 |

Part 2: Synthetic Architecture

The synthesis of this compound is a classic example of pyrimidine construction followed by functional group interconversion. The protocol relies on the condensation of an amidine with a diester, followed by chlorination.

Step 1: Pyrimidine Ring Construction

-

Reagents: Benzamidine hydrochloride + Diethyl malonate (or Malonic acid derivatives).

-

Conditions: Sodium ethoxide (NaOEt) in Ethanol, reflux.

-

Mechanism: Cyclocondensation yields the intermediate 4,6-dihydroxy-2-phenylpyrimidine (tautomeric with the dione form). The phenyl group at C2 is installed directly from the benzamidine.

Step 2: Deoxychlorination

-

Reagents: Phosphorus Oxychloride (POCl₃).[3]

-

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

-

Protocol: The dihydroxy intermediate is heated with neat POCl₃. The oxygen atoms are activated by phosphorylation, making them excellent leaving groups for nucleophilic attack by chloride ions.

-

Critical Safety Note: Quenching POCl₃ requires slow addition to ice-water to manage the exothermic hydrolysis and HCl evolution.

Figure 1: Synthetic Workflow

Part 3: Reactivity & Functionalization (SNAr)

For medicinal chemists, this molecule is a bifunctional electrophile . The symmetry of the molecule (C2 axis) means the C4 and C6 positions are chemically equivalent until the first substitution occurs.

Regioselectivity Strategy

-

First Substitution (Mono-functionalization):

-

Reaction with 1 equivalent of a nucleophile (amine, alkoxide, thiol) yields the mono-substituted product.

-

Challenge: Controlling stoichiometry to prevent over-reaction to the disubstituted product.

-

Conditions: Low temperature (0 °C), slow addition of nucleophile, non-polar solvents (DCM, THF).

-

-

Second Substitution (Library Generation):

-

The remaining chlorine atom is deactivated slightly by the electron-donating nature of the first nucleophile (if it is an amine/alkoxide) but remains reactive enough for a second SNAr reaction, usually requiring higher temperatures (Reflux).

-

This allows for the creation of non-symmetric 4,6-disubstituted pyrimidines .

-

Figure 2: Sequential Functionalization Logic

Part 4: Applications

Agrochemical: Herbicide Safener (Fenclorim)[2][5][6][7][8]

-

Role: Fenclorim is used in rice cultivation to protect the crop from chloroacetanilide herbicides (e.g., pretilachlor).[4][5]

-

Mechanism of Action: It acts as a "biochemical immunizer." Fenclorim induces the expression of Glutathione S-Transferases (GSTs) in rice plants.[4][6][5]

-

Pathway:

-

It upregulates specific GST isozymes.[7]

-

These enzymes rapidly conjugate the herbicide (pretilachlor) with glutathione, rendering it non-toxic to the rice plant.

-

Weeds (like barnyard grass) do not possess this inducible response, so they remain susceptible to the herbicide.

Medicinal Chemistry: Kinase Inhibitor Scaffold

-

The 2-phenylpyrimidine core mimics the adenine ring of ATP, making it a frequent starting point for ATP-competitive kinase inhibitors .

-

The C4/C6 positions are often derivatized with solubilizing groups (morpholine, piperazine) or hydrogen-bond donors/acceptors to interact with the kinase hinge region.

Part 5: Analytical Characterization

To validate the identity of this compound, researchers should look for the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.3–8.5 ppm (m, 2H): Ortho-protons of the phenyl ring (deshielded by the pyrimidine ring).

-

δ 7.4–7.6 ppm (m, 3H): Meta/Para-protons of the phenyl ring.

-

δ 7.2–7.3 ppm (s, 1H): The pyrimidine C5-H proton. This singlet is diagnostic; it typically appears upfield relative to the phenyl protons due to the shielding effect of the chlorines, though the electron-deficient ring keeps it aromatic.

-

-

Mass Spectrometry (LC-MS):

-

M+ peak: 225.07.[1]

-

Isotope Pattern: A distinct 9:6:1 intensity ratio for M, M+2, and M+4 peaks due to the presence of two chlorine atoms (³⁵Cl/³⁷Cl natural abundance).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77338, Fenclorim. Retrieved from [Link]

-

Scarponi, L., et al. (2005). Effect of pretilachlor and fenclorim on glutathione S-transferases in rice and barnyardgrass. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Brazier-Hicks, M., et al. (2008). The herbicide safener fenclorim is metabolized in rice and Arabidopsis to the S-glutathione conjugate. Plant Physiology. Retrieved from [Link]

Sources

- 1. Fenclorim | C10H6Cl2N2 | CID 77338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3740-92-9 | CAS数据库 [m.chemicalbook.com]

- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization and Synthetic Protocol for 4,6-Dichloro-2-phenylpyrimidine

Topic: 4,6-dichloro-2-phenylpyrimidine spectroscopic data Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 3740-92-9), also known as Fenclorim, is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Its pyrimidine core, functionalized with labile chlorines at the 4 and 6 positions, serves as an electrophilic scaffold for nucleophilic aromatic substitution (

This guide provides a definitive reference for the spectroscopic identification (NMR, MS, IR) and synthesis of this compound. It addresses the common analytical challenges, such as distinguishing the target from its hydrolytic impurities (monochloro-hydroxy derivatives), and offers a validated protocol for its preparation.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Fenclorim |

| CAS Registry Number | 3740-92-9 |

| Molecular Formula | |

| Molecular Weight | 225.07 g/mol |

| Appearance | White to colorless crystalline solid |

| Melting Point | 93–97 °C (Lit.[1] varies: 92–93 °C, 96.9 °C) |

| Solubility | Soluble in |

Synthetic Pathway & Protocol

The synthesis of this compound is a two-step process starting from benzamidine hydrochloride and diethyl malonate.[1] The intermediate, 4,6-dihydroxy-2-phenylpyrimidine (tautomer: 2-phenylpyrimidine-4,6(1H,5H)-dione), is chlorinated using phosphorus oxychloride (

Step 1: Cyclization to 4,6-Dihydroxy-2-phenylpyrimidine

-

Reagents: Benzamidine HCl, Diethyl Malonate, Sodium Ethoxide (NaOEt), Ethanol.[1]

-

Mechanism: Condensation reaction forming the pyrimidine ring.[1]

-

Key Observation: The product precipitates as a sodium salt or free base upon acidification.[1]

Step 2: Chlorination to this compound

-

Reagents: 4,6-Dihydroxy-2-phenylpyrimidine,

, -

Conditions: Reflux (approx. 100–110 °C) for 3–6 hours.

-

Purification: Quenching on ice/water followed by extraction (DCM or EtOAc) and recrystallization (Ethanol or Hexane).[1]

Workflow Diagram (DOT)

Caption: Two-step synthetic route from benzamidine to this compound via a dihydroxy intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule (

NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-5 | 7.20 – 7.26 | Singlet (s) | 1H | The sole pyrimidine proton.[1] Its chemical shift is diagnostic; it appears upfield relative to the phenyl protons due to the shielding cone of the phenyl ring and lack of direct resonance deshielding compared to H2/H4/H6 in unsubstituted pyrimidines. |

| Ph-H (m, p) | 7.45 – 7.55 | Multiplet (m) | 3H | Meta and para protons of the phenyl ring. |

| Ph-H (o) | 8.35 – 8.45 | Multiplet (m) | 2H | Ortho protons, deshielded by the anisotropic effect of the pyrimidine ring nitrogen atoms. |

Note: In some solvents like

NMR Data (100 MHz,

)

| Carbon | Shift ( | Type | Assignment Logic |

| C-5 | ~119.5 | CH | The most shielded carbon in the pyrimidine ring, beta to the nitrogens. |

| Ph (m) | ~128.5 | CH | Meta carbons of the phenyl ring. |

| Ph (o) | ~129.0 | CH | Ortho carbons of the phenyl ring. |

| Ph (p) | ~131.5 | CH | Para carbon of the phenyl ring. |

| Ph (ipso) | ~135.2 | C (quat) | Ipso carbon connecting to the pyrimidine. |

| C-4, C-6 | ~162.0 | C-Cl (quat) | Deshielded by the electronegative chlorine atoms and the adjacent nitrogen. Equivalent due to symmetry. |

| C-2 | ~164.5 | C=N (quat) | The most deshielded carbon, situated between two nitrogen atoms.[1] |

Mass Spectrometry (MS)

The mass spectrum is characterized by the distinct isotopic pattern of a molecule containing two chlorine atoms.

-

Parent Ion (

): -

Isotopic Pattern: The presence of two chlorines (

and-

(

-

(

-

(

-

(

Fragmentation Pathway (EI-MS)

The primary fragmentation involves the loss of a chlorine radical or the nitrile fragment.

Caption: Proposed EI-MS fragmentation pathway showing characteristic chlorine loss and ring cleavage.

Infrared Spectroscopy (IR)

-

C-H Stretch (Aromatic): 3050–3100

(Weak).[1] -

C=N / C=C Stretch (Ring): 1550–1580

(Strong, characteristic of pyrimidine/phenyl systems). -

C-Cl Stretch: 700–800

(Strong, broad band).[1] -

Absence of OH/NH: A clean spectrum should lack broad bands at 3200–3500

, confirming the complete conversion of the dihydroxy intermediate.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, the most common impurities are hydrolysis products or incomplete chlorination intermediates.

Analytical Decision Matrix

| Observation | Potential Issue | Confirmation Action |

| Broad IR peak at 3400 | Hydrolysis to mono-hydroxy derivative (4-chloro-6-hydroxy-2-phenylpyrimidine).[1] | Check MS for |

| Extra Singlet in | Residual starting material (4,6-dihydroxy-2-phenylpyrimidine).[1] | Check solubility; diol is insoluble in |

| Melting Point < 90 °C | Wet sample or significant organic impurities.[1] | Dry under vacuum; run TLC (Hexane/EtOAc).[1] |

References

-

Synthesis & Properties: Fenclorim. PubChem Database.[1] National Center for Biotechnology Information.[1] Available at: [Link]

-

Crystal Structure & Data: Kwon, E., et al. (2015).[1] "Crystal structure of fenclorim". Acta Crystallographica Section E. Available at: [Link]

-

Spectroscopic Data (Analogous): 4,6-Dichloropyrimidine Spectral Data. SDBS (Spectral Database for Organic Compounds).[1][2]

-

Application in Synthesis: Zhang, X., et al. (2022).[1] "Expand the drug discovery toolbox to target Macrophage migration inhibitory factor". University of Groningen.[1] Available at: [Link]

-

General NMR Shifts: 1H and 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

Technical Monograph: 13C NMR Characterization of 4,6-Dichloro-2-phenylpyrimidine

[1][2]

Executive Summary

4,6-Dichloro-2-phenylpyrimidine (CAS: 26032-72-4), often referred to by its pesticide common name Fenclorim , represents a critical scaffold in medicinal chemistry and agrochemical development.[1] It serves as a primary intermediate for the synthesis of 4,6-disubstituted pyrimidines via nucleophilic aromatic substitution (

This guide provides a definitive technical breakdown of the Carbon-13 Nuclear Magnetic Resonance (

Key Technical Insight: The molecule possesses

Experimental Protocol & Sample Preparation

To ensure high-fidelity spectral acquisition, particularly for the detection of quaternary carbons with long spin-lattice relaxation times (

Sample Preparation[3][4][5]

-

Solvent: Chloroform-d (

) is the standard solvent.[1] It minimizes solute-solvent interactions that can cause peak broadening in more viscous solvents like DMSO- -

Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent. High concentration is vital for observing the low-intensity C-Cl quaternary carbons.[1]

-

Reference: Calibrate the spectrum to the center line of the

triplet at 77.16 ppm .

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C/CH is required).

-

Relaxation Delay (

): Set to 2.0 – 5.0 seconds . The quaternary carbons at C2, C4, and C6 have no attached protons to facilitate relaxation via dipolar coupling, leading to saturation if -

Scans (NS): Minimum 1024 scans for adequate signal-to-noise ratio (S/N) on quaternary peaks.

Spectral Assignment & Data Analysis[3][5][6][7][8]

The

Chemical Shift Table ( )

| Carbon Position | Type | Chemical Shift ( | Assignment Logic |

| C2 | 163.5 – 164.5 | Most deshielded.[1] Flanked by two nitrogens and the phenyl ring (anisotropic deshielding).[1] | |

| C4, C6 | 161.0 – 162.5 | Deshielded by adjacent Nitrogen and Chlorine ( | |

| C1' (Ph-Ipso) | 135.5 – 136.5 | Aromatic quaternary carbon attached to the electron-deficient pyrimidine ring.[1] | |

| C4' (Ph-Para) | 131.0 – 132.0 | Typical para-aromatic shift.[1] | |

| C2', C6' (Ph-Ortho) | 128.5 – 129.5 | Shielded relative to ipso/para due to resonance; intense signal (2 carbons).[1] | |

| C3', C5' (Ph-Meta) | 128.0 – 129.0 | Often overlaps with Ortho; intense signal (2 carbons).[1] | |

| C5 | 119.0 – 121.0 | Most shielded pyrimidine carbon.[1][2] Located between two C-Cl groups but is a CH, not quaternary.[1] |

Mechanistic Assignment Logic

-

The Pyrimidine Core:

-

C2 vs. C4/6: The C2 carbon is situated between two electronegative nitrogen atoms (

), maximizing the inductive deshielding. The C4/6 carbons are -

C5 (The Probe): The C5 carbon is the only protonated carbon on the pyrimidine ring.[3] In a DEPT-135 experiment, this will appear as a positive phase signal (up), while C2, C4, and C6 will disappear (or be negative in DEPTQ). Its shift (~120 ppm) is characteristic of the

-position in electron-deficient heterocycles.[1]

-

-

The Phenyl Substituent:

-

The phenyl ring shows the classic pattern of a mono-substituted benzene.[1] The Ipso (C1') carbon is quaternary and significantly deshielded (~136 ppm) due to the electron-withdrawing nature of the pyrimidine ring.

-

Visualization of Assignment Logic

Figure 1: Logic flow for assigning the 13C NMR signals of this compound using DEPT editing and chemical shift theory.

Synthesis & Quality Control Context

Understanding the NMR spectrum is crucial for monitoring the synthesis of this compound.

Synthesis Route:

QC Checkpoint:

-

Reactant vs. Product: The starting material (4,6-dihydroxy) has carbonyl-like carbons (tautomeric keto-form) appearing around 165–170 ppm .[1]

-

Transformation: Upon chlorination, the C4/C6 signals shift slightly upfield (to ~162 ppm), but the most diagnostic change is the solubility . The dichloro product is highly soluble in

, whereas the dihydroxy precursor is insoluble and requires DMSO- -

Impurity Flag: A peak at ~169 ppm in the crude product indicates unreacted starting material or partially hydrolyzed intermediate (4-chloro-6-hydroxy).[1]

References

-

Chemical Synthesis & Characterization

- Zhao, W., et al. (2020). "Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners." ACS Omega, 5(37), 23973–23986.

-

General Pyrimidine NMR Data

-

Database Validation

-

PubChem Compound Summary for CID 93466 (Fenclorim).[1]

-

Technical Guide: pKa and Reactivity of 4,6-Dichloro-2-phenylpyrimidine

Executive Summary

4,6-Dichloro-2-phenylpyrimidine (CAS: 1193-21-1) is a critical electrophilic scaffold in medicinal chemistry, widely utilized for its ability to undergo sequential, regioselective functionalization. Its value lies in the symmetry of the 4- and 6-positions, which allows for "desymmetrization" strategies to rapidly generate diverse chemical libraries. This guide provides an in-depth analysis of its physicochemical properties, specifically its extremely low basicity (pKa), and details the mechanistic underpinnings of its reactivity in Nucleophilic Aromatic Substitution (

Physicochemical Profile: The pKa Anomaly

Understanding the acid-base profile of this compound is essential for predicting its behavior in solution and during purification.

Basicity (pKa of Conjugate Acid)

Unlike simple pyrimidines, this compound is an extremely weak base .

-

Predicted pKa (Conjugate Acid): -4.20 to -4.70

-

Structural Cause: The pyrimidine ring nitrogens are inherently electron-deficient. This deficiency is exacerbated by the inductive electron-withdrawing effects (-I) of the two chlorine atoms at the 4 and 6 positions. Furthermore, the 2-phenyl ring, while conjugating, does not sufficiently donate electron density to overcome the inductive pull of the halogens.

-

Practical Implication: The molecule will not protonate under standard acidic workup conditions (e.g., 1M HCl). It remains neutral in most aqueous acidic phases, allowing it to be extracted into organic solvents (DCM, EtOAc) even at low pH. This property is vital for separating it from basic byproducts (e.g., amines) during workup.

Lipophilicity and Solubility

-

LogP: ~3.45 (High Lipophilicity)

-

Solubility: Practically insoluble in water; highly soluble in aprotic polar solvents (DMSO, DMF) and non-polar organics (DCM, Toluene).

-

Stability: The compound is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures, converting to 4-chloro-6-hydroxy-2-phenylpyrimidine or the dihydroxy species.

Reactivity Profile: The Electrophilic Core

The reactivity of this compound is dominated by the electron-deficient C4 and C6 positions.

Symmetry and Desymmetrization

The molecule possesses a

-

First Substitution: Reaction with one equivalent of a nucleophile (Nu) breaks this symmetry.

-

Second Substitution: The reactivity of the remaining chlorine depends on the electronic nature of the first substituent.

-

Electron-Donating Group (EDG) at C4 (e.g., -OMe, -NHR): Deactivates the ring, making the second

at C6 slower (requires higher temp/stronger base). -

Electron-Withdrawing Group (EWG) at C4: Rare in

, but would activate the C6 position.

-

Mechanism of

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex intermediate.

Figure 1: Stepwise addition-elimination mechanism for the mono-substitution of this compound.

Experimental Protocols

Protocol 1: Synthesis from 4,6-Dihydroxy-2-phenylpyrimidine

This is the standard industrial route to generate the scaffold.

Reagents: 4,6-Dihydroxy-2-phenylpyrimidine (1.0 eq),

-

Setup: Charge a round-bottom flask with 4,6-dihydroxy-2-phenylpyrimidine.

-

Addition: Carefully add

(5-8 equivalents) under -

Reflux: Heat the mixture to reflux (approx. 105°C) for 4-6 hours. Monitor by TLC (the starting material is very polar; product is non-polar).

-

Quench (CRITICAL): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction!

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

-

Wash: Wash combined organics with sat.

(to remove phosphoric acid byproducts) and brine. -

Isolation: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol 2: Controlled Mono-Substitution ( )

Objective: Selective replacement of one chlorine atom with an amine.

Reagents: Scaffold (1.0 eq), Amine (1.05 eq), DIPEA (1.2 eq), Ethanol or Isopropanol.

-

Dissolution: Dissolve this compound in Ethanol (0.2 M).

-

Addition: Add DIPEA followed by the amine dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.

-

Note: If the amine is bulky or weak, heating to 50°C may be required.

-

-

Monitoring: Monitor by HPLC/LCMS. Look for the [M+H]+ peak corresponding to mono-substitution. Over-reaction (di-substitution) is minimized by controlling stoichiometry and temperature.

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water. Purify via flash chromatography (Hexane/EtOAc).

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds at the 4/6 position.

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq),

-

Degassing: Sparge 1,4-dioxane and 2M

with Nitrogen for 15 mins. -

Assembly: In a microwave vial or pressure tube, combine scaffold, boronic acid, and Pd catalyst.

-

Solvent: Add degassed Dioxane and base solution.

-

Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

-

Workup: Filter through Celite. Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography.

Strategic Workflow for Library Generation

The following workflow illustrates how to utilize this scaffold for Divergent Oriented Synthesis (DOS).

Figure 2: Divergent synthesis strategy using the this compound scaffold.

References

An In-depth Technical Guide on the Solubility of 4,6-dichloro-2-phenylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,6-dichloro-2-phenylpyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, enhancing purification processes, and developing robust formulation strategies. This document synthesizes available data, explores the underlying chemical principles governing its solubility, and presents a standardized protocol for experimental solubility determination. A critical evaluation of solvent properties in relation to the solute's molecular structure offers predictive insights for solvent selection in research and development settings.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core, substituted with reactive chlorine atoms and a phenyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the phenyl group influences the molecule's overall lipophilicity and potential for π-π stacking interactions.

The efficiency of synthetic transformations and the ease of product purification are intrinsically linked to the solubility of the starting materials and intermediates. A thorough understanding of the solubility of this compound in common organic solvents is therefore not merely an academic exercise but a critical parameter for process development, enabling chemists to:

-

Optimize Reaction Kinetics: Ensuring the substrate is fully dissolved in the reaction medium maximizes the effective concentration and promotes higher reaction rates and yields.

-

Facilitate Purification: Knowledge of differential solubility is the cornerstone of purification techniques such as crystallization and chromatography.

-

Develop Formulations: In the context of drug development, solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide aims to provide a detailed examination of the solubility profile of this compound, offering both a theoretical framework and practical guidance for laboratory applications.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which in chemical terms, relates to the interplay of intermolecular forces between the solute and solvent molecules.[1] The molecular structure of this compound provides several clues to its expected solubility behavior.

Key Molecular Features:

-

Molecular Formula: C₁₀H₆Cl₂N₂[2]

-

Molecular Weight: 225.07 g/mol [2]

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. These nitrogen atoms are potential hydrogen bond acceptors.

-

Dichloro-Substituents: The two chlorine atoms are electron-withdrawing, influencing the electron density of the pyrimidine ring and contributing to the molecule's overall polarity.

-

Phenyl Group: A nonpolar, hydrophobic moiety that significantly increases the molecule's lipophilicity.

-

Hydrogen Bond Acceptors: 2 (the two nitrogen atoms in the pyrimidine ring)[3]

-

Hydrogen Bond Donors: 0[3]

The presence of both a nonpolar phenyl group and a moderately polar dichloropyrimidine core suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents. The calculated XLogP3 value of 4.2 is a quantitative measure of its lipophilicity, indicating a preference for nonpolar environments.[3]

Qualitative and Quantitative Solubility Data

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale |

| Chloroform (CHCl₃) | Polar Aprotic | Slightly Soluble | The polarity of chloroform can interact favorably with the dichloropyrimidine portion of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble[3] | The ability of methanol to hydrogen bond may not be as effective given the absence of hydrogen bond donors on the solute. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble (predicted)[4] | Similar to chloroform, its polarity is well-suited to interact with the solute. |

| Ethanol (95%) | Polar Protic | Soluble (for the related 4,6-Dichloropyrimidine) at 50 mg/mL[5] | This suggests that short-chain alcohols are effective solvents, likely due to a balance of polar and nonpolar characteristics. |

| Hexane | Nonpolar | Low (predicted) | The significant polarity of the dichloropyrimidine ring will likely limit solubility in highly nonpolar alkanes. |

| Toluene | Nonpolar (Aromatic) | Moderately Soluble (predicted) | The aromatic nature of toluene can engage in π-π stacking with the phenyl and pyrimidine rings of the solute. |

| Water | Highly Polar Protic | Low[4] | The hydrophobic phenyl group and the lack of hydrogen bond donors lead to poor aqueous solubility. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of this compound in various organic solvents at a given temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Inject the filtered supernatant and the calibration standards into the HPLC system.

-

Determine the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration determined by HPLC, typically in mg/mL or g/L.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Safety and Handling Precautions

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[2]

-

H318: Causes serious eye damage.[2]

-

H332: Harmful if inhaled.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Guide for Rational Solvent Selection

The solubility of this compound is a critical factor in its successful application in organic synthesis and drug development. This guide has provided a comprehensive overview of its solubility characteristics, grounded in an understanding of its molecular structure and physicochemical properties.

Key Takeaways for Researchers:

-

Solvent Polarity is Key: A balance of polarity is crucial for effectively dissolving this compound. Solvents like dichloromethane and chloroform, which are moderately polar and aprotic, are predicted to be effective.

-

Aromatic Solvents Show Promise: The potential for π-π interactions suggests that aromatic solvents like toluene could also be suitable choices.

-

Protic Solvents May Be Less Effective: The absence of hydrogen bond donors on the solute molecule may limit its solubility in protic solvents like methanol and water.

-

Experimental Verification is Crucial: While predictive models are useful, the experimental determination of solubility remains the gold standard for obtaining accurate and reliable data for process optimization.

By applying the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient and robust chemical processes.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Ascent Chemical. (n.d.). This compound. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fenclorim. PubChem Compound Database. Retrieved from [Link]

Sources

Navigating the Chemical Space of 2-Phenylpyrimidine Scaffolds

This guide explores the 2-phenylpyrimidine scaffold, a privileged structure in medicinal chemistry known for its robust physicochemical properties and versatility in targeting kinases, GPCRs, and enzymes like CYP51 and USP1.

Executive Summary: The Privileged Architecture

The 2-phenylpyrimidine core is not merely a structural linker; it is a bioactive pharmacophore that balances lipophilicity with polar interaction potential. Unlike its isomer, the 4-phenylpyrimidine, the 2-phenyl variant positions the aromatic ring between the two pyrimidine nitrogens, creating a unique electronic environment.

Key Physicochemical Advantages:

-

Pi-Deficient Core: The pyrimidine ring acts as an electron-withdrawing core, lowering the pKa of attached amines and influencing metabolic stability.

-

Geometric Vectoring: The C2-phenyl group is rigid, directing substituents at C4 and C6 into specific vectors (typically 120° apart), ideal for spanning ATP-binding pockets in kinases.

-

Metabolic Resilience: The C2 position is blocked by the phenyl ring, preventing oxidative metabolism at this typically vulnerable site.

Structural Analysis & Vector Mapping

To systematically explore this chemical space, we define the scaffold through four distinct "Vectors of Modification."

Visualization: The 2-Phenylpyrimidine Vector Map

Figure 1: Vector analysis of the 2-phenylpyrimidine scaffold.[1] The C2-phenyl serves as the structural anchor, while C4 offers the highest reactivity for library generation.

Synthetic Architectures

Two primary strategies dominate the construction of these scaffolds: De Novo Cyclization (Path A) and Sequential Functionalization (Path B).

Path A: The Pinner/Cyclization Route

Ideal for establishing the C2-phenyl bond early.

-

Mechanism: Condensation of benzamidines with 1,3-dicarbonyls or malonates.

-

Pros: High atom economy; establishes the C2-aryl group immediately.

-

Cons: Limited diversity at C4/C6 unless the dicarbonyl is pre-functionalized.

Path B: The Regioselective Substitution Route

Ideal for High-Throughput Screening (HTS) library generation.

-

Mechanism: Sequential SnAr and Suzuki-Miyaura coupling on 2,4-dichloropyrimidine.

-

Regioselectivity: The C4 position is significantly more electrophilic than C2 due to the para-like nitrogen arrangement.

-

Step 1 (SnAr): Nucleophile adds at C4 .

-

Step 2 (Suzuki): Phenylboronic acid couples at C2-Cl .

-

Visualization: Synthetic Workflow

Figure 2: Strategic pathways for scaffold synthesis. Path B is preferred for late-stage diversification.

Case Studies in Drug Discovery

The 2-phenylpyrimidine moiety has demonstrated efficacy across diverse biological targets.

| Target Class | Representative Compound | Mechanism of Action | Role of 2-Phenyl Core |

| Kinase (BTK) | Compound 11g (Ref 1) | Irreversible Inhibition | The phenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity over EGFR. |

| DUBs (USP1) | ML323 (Ref 2) | Allosteric Inhibition | Stabilizes the inhibitor within the USP1/UAF1 complex interface; the phenyl group is critical for nanomolar potency. |

| Antifungal (CYP51) | Compound C6 (Ref 3) | Sterol Biosynthesis Inhibitor | The scaffold mimics the lanosterol core; the phenyl group interacts with the heme access channel. |

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Phenyl-4-Amino-Pyrimidines

Objective: To synthesize a library of C4-amino substituted 2-phenylpyrimidines using the "Path B" strategy.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Amine (R-NH2) (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2.0 M aq)

-

Solvents: Ethanol (Step 1), Dioxane/Water (Step 2)

Step-by-Step Methodology:

-

C4-Selective SnAr Displacement:

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol (0.5 M).

-

Cool to 0°C. Add DIPEA (1.2 eq) followed by the amine (1.0 eq) dropwise.

-

Scientific Rationale: Low temperature and stoichiometric control prevent double substitution at C2. The C4 position is activated by two ring nitrogens, making it kinetically favored.

-

Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

-

Evaporate solvent and purify via silica flash chromatography (Hexane/EtOAc).

-

-

C2-Suzuki Coupling:

-

Dissolve the 2-chloro-4-amino-pyrimidine intermediate in 1,4-Dioxane.

-

Add Phenylboronic acid (1.2 eq) and Na2CO3 solution (2.0 M, 3 eq).

-

Degas with Nitrogen for 10 mins.

-

Add Pd(PPh3)4 (5 mol%).

-

Heat to reflux (90–100°C) for 12 hours under inert atmosphere.

-

Self-Validating Check: The disappearance of the aryl chloride peak on LCMS indicates completion.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

-

Protocol 2: Physicochemical Optimization (Solubility)

If the 2-phenyl group induces poor aqueous solubility:

-

Strategy: Introduce a morpholine or piperazine moiety at C4 .

-

Rationale: These groups disrupt planar stacking and introduce an ionizable nitrogen (in piperazine), significantly lowering LogP and improving metabolic stability (Ref 4).

References

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: NIH / PubMed Central

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Source: Journal of Medicinal Chemistry (via PubMed)

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Source: RSC Medicinal Chemistry [1][2][3]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Source: MDPI

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Suzuki Coupling of 4,6-dichloro-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, including anticancer and antiviral drugs. The targeted synthesis of 2,4,6-trisubstituted pyrimidines is therefore a critical task. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the precise installation of aryl or heteroaryl substituents onto the pyrimidine ring under relatively mild conditions.[1][2] This guide focuses on the Suzuki coupling of 4,6-dichloro-2-phenylpyrimidine, a common starting material, providing in-depth insights into reaction optimization, mechanistic considerations, and a detailed experimental protocol. A key challenge and focus of this work is achieving site-selectivity, as the two chlorine atoms at the C4 and C6 positions exhibit differential reactivity.[3][4]

Mechanism and the Key to Regioselectivity

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.

The Catalytic Cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring, forming a Pd(II) complex. This is often the rate-determining step.[5][6]

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium complex, displacing the halide.[5][8][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]

DOT Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Regioselectivity: The C4 vs. C6 Position

For dihalopyrimidines, the site of the initial coupling is governed by the electronic properties of the carbon-halogen bonds. In 2,4- and 4,6-dihalopyrimidines, the C4 and C6 positions are generally more electrophilic and thus more reactive towards oxidative addition compared to the C2 position.[3][4] For this compound, the two chlorine atoms are in electronically similar environments. Therefore, achieving selective mono-arylation can be challenging, often yielding a mixture of the 4-substituted product and the 4,6-disubstituted product. However, careful control of reaction conditions—specifically stoichiometry of the boronic acid (using ~1.0 equivalent), reaction time, and temperature—can favor the formation of the mono-arylated product, 4-aryl-6-chloro-2-phenylpyrimidine.[10]

Optimizing Reaction Parameters: A Guide to Experimental Choices

The success of the Suzuki coupling hinges on the interplay of several key components. The choice of each can dramatically affect yield, reaction time, and selectivity.

| Parameter | Common Choices & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source, often used for its simplicity. PdCl₂(dppf): A stable Pd(II) precatalyst that is effective for a wide range of substrates. Buchwald Precatalysts (e.g., SPhos, XPhos): Highly active catalysts based on bulky, electron-rich phosphine ligands, excellent for coupling less reactive aryl chlorides.[11][12] Lower catalyst loadings (0.5-2 mol%) are often possible.[13][14] |

| Ligand | Triphenylphosphine (PPh₃): A standard, versatile ligand. Bulky Biarylphosphines (e.g., SPhos): These ligands promote the crucial oxidative addition step for challenging substrates like heteroaryl chlorides and can improve reaction rates and yields significantly.[12] |

| Base | Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate is stronger and can be beneficial for less reactive substrates. Phosphates (K₃PO₄): A strong base often used in anhydrous conditions or for substrates sensitive to hydrolysis. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[15][16] |

| Solvent | Ethers (1,4-Dioxane, THF): Aprotic solvents that are excellent at solubilizing the palladium complexes. Often used with an aqueous solution of the base.[17][18] Aromatics (Toluene): A non-polar option, often used with phosphate bases under anhydrous conditions. Polar Aprotic (DMF, DMSO): Can be effective but may lead to different selectivity profiles in some systems.[19] The presence of water is often beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species.[18] |

| Boronic Acid/Ester | Aryl Boronic Acids: The standard coupling partner. Prone to degradation (protodeboronation), so using fresh, high-purity reagents is crucial.[20] Pinacol Esters / MIDA Boronates: More stable alternatives to boronic acids, particularly useful for heteroaryl partners or for slow, controlled release of the boronic acid in situ.[17][20] |

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-chloro-2-phenylpyrimidine

This protocol describes a typical procedure for the selective mono-arylation of this compound.

Materials:

-

This compound (1.0 equiv)

-

4-methoxyphenylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

DOT Visualization: Experimental Workflow

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 225 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 167 mg, 1.1 mmol), and potassium carbonate (e.g., 415 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Through a septum, add 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL).

-

Degassing: Sparge the resulting suspension with a gentle stream of argon or nitrogen gas for 15-20 minutes to thoroughly remove dissolved oxygen.[20]

-

Catalyst Addition: Briefly remove the gas inlet and add the tetrakis(triphenylphosphine)palladium(0) (e.g., 35 mg, 0.03 mmol) to the flask against a positive flow of inert gas.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting dichloropyrimidine.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, 4-(4-methoxyphenyl)-6-chloro-2-phenylpyrimidine.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive Catalyst: Pd(0) source or phosphine ligand has been oxidized by air.[20] Poor Reagent Quality: Boronic acid may have degraded (protodeboronation).[20] Insufficient Degassing: Oxygen has deactivated the catalyst.[20] | Use fresh, high-purity catalyst and ligand. Store them under an inert atmosphere. Use a fresh bottle of boronic acid or consider a more stable boronate ester. Ensure the degassing procedure is rigorous and maintained throughout the setup. |

| Formation of Homocoupling Product (Biaryl) | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[20] Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst, its reduction can sometimes favor homocoupling. | Improve the degassing procedure. Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[20] |

| Protodeboronation (Boronic acid replaced by -H) | Excessive Heat or Reaction Time: Can lead to decomposition of the boronic acid. Presence of excess water/base: Can accelerate the undesired hydrolysis pathway. | Run the reaction at the lowest effective temperature. Monitor carefully and stop the reaction once the starting material is consumed. Consider using a more stable boronate ester (e.g., pinacol ester).[20] |

| Low Regioselectivity (Mixture of mono- and di-substituted products) | Stoichiometry: Using more than ~1.1 equivalents of boronic acid will favor disubstitution. High Temperature/Long Reaction Time: Conditions that drive the first coupling to completion will also promote the second. | Use precisely 1.0-1.1 equivalents of the boronic acid. Monitor the reaction closely and quench it as soon as the starting dichloropyrimidine is consumed to minimize the formation of the diarylated product. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and THF are also highly flammable. Handle these solvents exclusively in a fume hood and away from ignition sources.

-

Bases: Solid potassium carbonate can be irritating. Avoid inhalation of dust and skin contact.

-

Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

This guide provides a comprehensive framework for successfully performing the Suzuki coupling reaction on this compound. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can achieve high yields and desired selectivity, facilitating the synthesis of novel pyrimidine derivatives for drug discovery and development.

References

- Suzuki reaction - Wikipedia. (n.d.).

- HZPT Blog. (2024, March 4). why use base in suzuki coupling.

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).

- BenchChem. (n.d.). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Al-Masum, M. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- ResearchGate. (2020, August). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.

- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.

- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.

- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- BenchChem. (n.d.). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.

- W. W. L. (2001, August 1). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.

- ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.

- ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Sigman, M. S., & Ghaffari, B. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.

- St. Jean, D. J. Jr., & Poon, D. J. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.

- Kempe, R., & Schareina, T. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. blog.hzpt.com [blog.hzpt.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Yoneda Labs [yonedalabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Controlled Arylation of 4,6-Dichloro-2-phenylpyrimidine via Suzuki-Miyaura Cross-Coupling

Executive Summary & Chemical Logic

The 4,6-dichloro-2-phenylpyrimidine scaffold is a critical intermediate in the synthesis of high-performance OLED emitters (e.g., thermally activated delayed fluorescence materials) and kinase inhibitors (e.g., dual EGFR/VEGFR-2 antagonists).

The Core Challenge: Symmetry Breaking

Unlike 2,4-dichloropyrimidines, where the C4 and C2 positions have distinct electronic environments, this compound possesses a

-

Implication: The first cross-coupling event breaks this symmetry.

-

Risk: The resulting mono-arylated product often remains highly reactive. Without precise kinetic control, the reaction proceeds rapidly to the bis-arylated product, resulting in a statistical mixture (Starting Material : Mono : Bis) that is difficult to purify.

This guide provides two distinct protocols:

-

Protocol A (Desymmetrization): Optimized for high-selectivity mono-arylation to create "Janus" pyrimidines (hetero-diaryl systems).

-

Protocol B (Exhaustive Coupling): Optimized for rapid, high-yield bis-arylation for symmetric core synthesis.

Mechanistic Insight & Selectivity Control

The Suzuki-Miyaura coupling of electron-deficient heterocycles follows the standard Pd(0)/Pd(II) catalytic cycle. However, the pyrimidine core presents specific electronic behaviors:

-

Oxidative Addition (OA): The C-Cl bond is activated by the electron-withdrawing nitrogen atoms.

-

Transmetallation: The rate-determining step in many pyrimidine couplings.

-

The "Second Coupling" Acceleration: Upon mono-arylation, if the incoming aryl group is electron-donating (e.g., 4-methoxyphenyl), the remaining C-Cl bond becomes slightly deactivated. However, if the incoming group is electron-neutral or withdrawing, the second OA step may occur faster than the first due to catalyst proximity or minimal electronic deactivation, leading to "over-coupling."

Visualizing the Reaction Pathway

Caption: Reaction pathway illustrating the competitive kinetics between mono- and bis-arylation. k1 and k2 represent the rate constants for the first and second catalytic cycles.

Experimental Protocols

Protocol A: Controlled Mono-Arylation (Desymmetrization)

Objective: Isolate the 4-aryl-6-chloro-2-phenylpyrimidine intermediate.

Critical Parameter: To maximize mono-selectivity, we utilize Substrate Excess or Strict Stoichiometry combined with a biphasic solvent system that modulates catalyst activity.

| Reagent | Equiv.[1][2][3][4] | Role |

| This compound | 1.0 | Substrate |

| Arylboronic Acid | 0.95 | Limiting Reagent (Prevents Bis) |

| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst (Standard activity) |

| Na2CO3 (2M aq.) | 2.5 | Base |

| Toluene / Ethanol | 4:1 v/v | Solvent System |

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, combine Toluene (8 mL) and Ethanol (2 mL). Sparge with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid.

-

Loading: Add this compound (1.0 mmol, 225 mg) and Pd(PPh3)4 (35 mg). Stir for 5 mins under Argon.

-

Activation: Add 2M Na2CO3 (1.25 mL). The mixture will be biphasic.

-

Controlled Addition: Add the Arylboronic Acid (0.95 mmol) in one portion.

-

Note: Using slightly less than 1.0 equivalent ensures the unreacted species is the easily separable starting material, rather than the difficult-to-separate bis-product.

-

-

Thermal Cycle: Heat to 60°C (Oil bath). Do not reflux.

-

Reasoning: Lower temperature (60°C vs 100°C) increases the difference between

and

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every 2 hours. Stop when Boronic Acid is consumed.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

-

Purification: Column chromatography on Silica Gel.

-

Elution Order: Bis-product (Fastest) → Mono-product (Target) → Starting Material (Slowest).

-

Protocol B: Exhaustive Bis-Arylation

Objective: Synthesis of symmetric 4,6-diaryl-2-phenylpyrimidines (e.g., for OLED host materials).

Critical Parameter: High temperature and high catalyst loading to overcome steric hindrance at the final coupling step.

| Reagent | Equiv.[1][2][3][4] | Role |

| This compound | 1.0 | Substrate |

| Arylboronic Acid | 2.5 - 3.0 | Excess Reagent |

| Pd(dppf)Cl2·DCM | 0.05 (5 mol%) | Robust Catalyst for difficult couplings |

| K3PO4 (Tribasic) | 4.0 | Stronger Base |

| 1,4-Dioxane | 10 vol | High-boiling solvent |

Step-by-Step Methodology:

-

Setup: Use a microwave vial or a heavy-walled pressure tube.

-

Solvent Prep: Degas 1,4-Dioxane (anhydrous) with Argon.

-

Loading: Add Substrate (1.0 mmol), Boronic Acid (2.5 mmol), K3PO4 (4.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).

-

Reaction:

-

Method A (Thermal): Heat to 100°C for 12–16 hours.

-

Method B (Microwave): Heat to 120°C for 30 minutes.

-

-

Scavenging (Pharma Grade): If metal purity is critical, add a thiourea-based scavenger (e.g., SiliaMetS® Thiol) during the cooling phase.

-

Workup: Filter through a Celite pad to remove inorganic salts and palladium black. Rinse with hot toluene (product may have low solubility in cold solvents).

-

Crystallization: Many bis-arylated pyrimidines are highly crystalline. Evaporate solvent to minimal volume and precipitate with Methanol or Hexane.

Troubleshooting & Self-Validating Logic

The following workflow diagram illustrates the decision-making process during reaction monitoring.

Caption: Self-validating workflow for reaction monitoring. This logic prevents "blind" heating and ensures reagents are replenished only when necessary.

Common Failure Modes

-

Hydrolysis (Phenol Formation):

-

Protodeboronation:

References

-

Gong, Y. et al. (2025). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI Molecules.

-

Luo, Y. et al. (2024). "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." NIH PubMed Central.

-

Munawar, A. et al. (2025).[1] "Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." ResearchGate.[1]

-

El-Sherief, H. et al. (2024).[13] "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors."[5][9][13] Frontiers in Chemistry.

-

Adrio, J. et al. (2023). "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." ResearchGate.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 9. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

Precision Amination Protocols for 4,6-Dichloro-2-phenylpyrimidine

Topic: Protocol for Amination of 4,6-dichloro-2-phenylpyrimidine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Application Note: AN-PYR-046

Executive Summary

The this compound scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, adenosine receptor antagonists, and antiviral agents. Its

This guide provides authoritative protocols for controlling the nucleophilic aromatic substitution (

-

Kinetic Control (Mono-Amination): Selectively synthesizing 4-amino-6-chloro-2-phenylpyrimidine.

-

Thermodynamic Forcing (Bis-Amination): Generating symmetric or asymmetric 4,6-diamino derivatives.

Mechanistic Insight & Strategic Analysis

The Symmetry-Breaking Challenge

In this compound, the C4 and C6 positions are highly electrophilic due to the electron-deficient pyrimidine ring.

-

Initial State: C4 and C6 are homotopic (equivalent). Attack at either site yields the same product.

-

Intermediate State: Upon mono-amination, the introduced amino group (

) acts as an electron-donating group (EDG) via resonance. This significantly deactivates the pyrimidine ring, making the remaining chloride at C6 less electrophilic than the starting material.

Implication: This electronic deactivation is the key to selectivity. By controlling temperature and stoichiometry, one can arrest the reaction at the mono-aminated stage with high fidelity.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between mono- and bis-amination pathways.

Figure 1: Stepwise

Experimental Protocols

Protocol A: Selective Mono-Amination

Objective: Synthesis of 4-chloro-6-(substituted-amino)-2-phenylpyrimidine. Principle: Kinetic control using stoichiometric limiting of the nucleophile and low temperature to prevent over-reaction.

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.05 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) -

Solvent: Isopropyl Alcohol (iPrOH) or THF (Anhydrous)

-

Note: iPrOH is preferred for green chemistry and ease of workup, but THF is required for lipophilic amines.

-

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in iPrOH (

). -

Cooling: Cool the solution to

using an ice bath.-

Critical: Low temperature maximizes the rate difference between the first and second substitution.

-

-

Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the Amine (1.05 equiv) over 15 minutes.

-

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]-

Endpoint: Disappearance of starting material. If bis-product starts forming (>5%), stop immediately.

-

-

Workup (Precipitation Method):

-

For solid products: Pour the reaction mixture into ice-cold water (

). The product often precipitates as a white/off-white solid. Filter, wash with water, and dry.[3]

-

-

Workup (Extraction Method):

-

If no precipitate forms: Remove volatiles in vacuo. Redissolve residue in EtOAc, wash with water (

) and Brine (

-

-

Purification: Recrystallization from EtOH or Flash Column Chromatography (0-20% EtOAc in Hexanes).

Protocol B: Exhaustive Bis-Amination

Objective: Synthesis of 4,6-bis(substituted-amino)-2-phenylpyrimidine (Symmetric or Asymmetric). Principle: Thermodynamic forcing to overcome the electronic deactivation of the mono-substituted intermediate.

Materials

-

Substrate: this compound OR Mono-chloro intermediate from Protocol A.

-

Nucleophile: Amine (2.5 equiv for symmetric from dichloro; 1.5 equiv for asymmetric from mono-chloro).

-

Base:

(3.0 equiv) or -

Solvent: DMSO, DMF, or NMP (Polar Aprotic is essential).

Step-by-Step Procedure

-

Setup: Charge a pressure vial or reflux flask with the substrate.

-

Solvation: Add DMF (

). -

Reagents: Add

(3.0 equiv) and the Amine. -

Heating:

-

For Aliphatic Amines: Heat to

. -

For Anilines/Weak Nucleophiles: Heat to

.

-

-

Workup:

-

Cool to RT. Pour into excess water (

reaction volume). -

Vigorous stirring usually yields a precipitate. Filter and wash with water.[3]

-

If oil forms: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

-

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate experimental conditions based on the desired substitution pattern.

Troubleshooting & Optimization Guide

The following data summarizes common issues and validated solutions based on

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mono) | Hydrolysis of C-Cl bond | Ensure solvents are anhydrous. Avoid hydroxide bases; use DIPEA or dry |

| Over-reaction (Bis formation in Protocol A) | Temperature too high or excess amine | Strictly maintain |

| No Reaction (Protocol B) | Poor nucleophilicity (e.g., electron-poor anilines) | Switch solvent to NMP. Increase temp to |

| Incomplete Conversion | Product inhibition (HCl salt formation) | Ensure sufficient base (DIPEA/ |

References

-

Regioselectivity in Pyrimidines: Smith, S. M., & Buchwald, S. L. (2011). "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters. Link (Demonstrates the inherent reactivity differences in chloropyrimidines).

-

General

Protocols: BenchChem. "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." Link (Provides analogous conditions for 4,6-dichloro systems). -

Mechanism of Amination: O'Donnell, M., et al. (2014). "A complementary route to diaminopyrimidines through regioselective

amination reactions." Tetrahedron Letters. Link -

Solvent Effects: "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent...". Preprints.org. Link (Discusses solvent influence on amination rates).

-

Bis-Amination Conditions: ResearchGate. "Amination of 4,6- and 2,4-Dichloropyrimidines with Polyamines." Link (Validation of forcing conditions for bis-substitution).

Sources

Application Note: High-Efficiency Sonogashira Coupling of 4,6-Dichloro-2-phenylpyrimidine

Executive Summary

The functionalization of 4,6-dichloro-2-phenylpyrimidine via Sonogashira cross-coupling is a critical transformation in the synthesis of advanced optoelectronic materials (OLEDs, liquid crystals) and kinase inhibitors. Unlike their bromo- or iodo-analogs, chloropyrimidines offer a cost-effective starting material but present kinetic challenges regarding oxidative addition.

This guide details optimized protocols for overcoming the inherent inertness of the C-Cl bond. We provide distinct methodologies for controlled mono-alkynylation (desymmetrization) and exhaustive bis-alkynylation , leveraging the electron-deficient nature of the pyrimidine core to facilitate Palladium-catalyzed cycles.

Mechanistic Insight & Substrate Analysis

Substrate Electronics

The this compound scaffold presents a unique electronic environment. The pyrimidine ring is inherently electron-deficient (

-

C2-Phenyl Effect: The phenyl group at C2 extends conjugation, stabilizing the system and improving solubility in non-polar solvents (Toluene, THF), but it exerts minimal steric hindrance on the reactive C4/C6 centers.

-

Symmetry: The C4 and C6 positions are chemically equivalent. Desymmetrization (mono-coupling) relies strictly on statistical probability and kinetic control.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. The rate-limiting step for this specific substrate is the Oxidative Addition of the Pd(0) species into the C-Cl bond.

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the chloropyrimidine substrate.

Critical Reaction Parameters

Success depends on balancing catalyst activity against the propensity for homocoupling (Glaser coupling) or hydrolysis.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (3-5 mol%) | The bis-triphenylphosphine complex is robust. For sluggish reactions, Pd₂(dba)₃ + XPhos is the "nuclear option" to force oxidative addition. |

| Co-Catalyst | CuI (2-5 mol%) | Essential for transmetallation. Must be high purity (white/off-white, not green). |

| Base | Et₃N or Diisopropylamine | Acts as both solvent (or co-solvent) and proton scavenger. |

| Solvent | THF or Toluene | THF is preferred for mono-coupling (lower temp). Toluene is ideal for bis-coupling (reflux). |

| Atmosphere | Argon/Nitrogen (Strict) | Oxygen promotes Cu-catalyzed homocoupling of the alkyne (Glaser side-reaction). |

Experimental Protocols

Protocol A: Regioselective Mono-Alkynylation

Objective: Synthesize 4-alkynyl-6-chloro-2-phenylpyrimidine.

Logic: Kinetic control is achieved by keeping the substrate in excess relative to the active catalyst and limiting the alkyne concentration.

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Charging: Add This compound (1.0 equiv, e.g., 2.25 g, 10 mmol) and Pd(PPh₃)₂Cl₂ (0.03 equiv).

-